molecular formula C3H6F3N B128076 1,1,1-Trifluoropropan-2-amine CAS No. 421-49-8

1,1,1-Trifluoropropan-2-amine

Cat. No. B128076
CAS RN: 421-49-8
M. Wt: 113.08 g/mol
InChI Key: SNMLKBMPULDPTA-UHFFFAOYSA-N
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Description

The compound 1,1,1-Trifluoropropan-2-amine is a fluorinated amine that is of significant interest in the field of medicinal chemistry due to its potential to modify the physicochemical properties of biologically active compounds. The introduction of fluorine atoms into organic molecules can greatly influence their metabolic stability, lipophilicity, and bioavailability, making fluorinated amines valuable in drug design and development .

Synthesis Analysis

The synthesis of fluorinated amines, such as 1,1,1-Trifluoropropan-2-amine, can be achieved through various methods. One approach is the catalyst-free trifluoroethylation of amines using trifluoroacetic

Scientific Research Applications

Catalyst-Free Trifluoroethylation

1,1,1-Trifluoropropan-2-amine has been applied in catalyst-free trifluoroethylation reactions of amines. This approach is significant as it facilitates the functionalization of amines with a trifluoromethyl group, enabling the modification of biologically active compounds without requiring sensitive reagents or harsh conditions. The process is notable for its functional group tolerance, convenience, and use of trifluoroacetic acid as a fluorine source (Andrews et al., 2017).

Stereoselective Synthesis and Reactivity

Researchers have developed a stereoselective synthesis method for enantiomerically enriched 1,1,1-trifluoro-2-propanamine, highlighting its potential in stereoselective organic synthesis. This method includes a reduction step that yields amine derivatives with high diastereomeric excess. The synthesis route also explores the reactivity of the trifluoropropan-2-ammonium triflate enantiomers, particularly in reactions with epoxides (Packer et al., 2017).

Heterocyclization Reactions

1,1,1-Trifluoropropan-2-amine is involved in the heterocyclization reactions for synthesizing fluorinated compounds. It's part of the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting its role in introducing trifluoromethyl groups into heterocyclic compounds. This method is advantageous due to its simplicity, mild reaction conditions, and high yields, making it an environmentally friendly option (Aquino et al., 2015).

Encapsulation and Sensing Applications

The compound plays a role in the encapsulation of halides, serving as a potential receptor in pseudo-C3-symmetric cavities. This application is significant for sensing or sequestering halides, with implications in environmental monitoring and analytical chemistry (Lakshminarayanan et al., 2007).

Synthesis of Perfluoroalkylated Compounds

The compound is crucial in the synthesis of perfluoroalkylated amines and N-heterocycles. It contributes to the formation of perfluoroalkylated compound libraries, which are valuable for drug development, agrochemicals, and chemical-biology research. The use of perfluoro acid anhydrides in this process demonstrates the compound's versatility in organic synthesis (Kawamura et al., 2017).

Safety And Hazards

The safety information for 1,1,1-Trifluoropropan-2-amine indicates that it is classified under GHS02, GHS05, and GHS07 . The signal word for this compound is “Danger” and it has hazard statements H225, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

1,1,1-Trifluoropropan-2-amine is known for its diverse applications in various fields of research and industry. As such, future directions may involve further exploration of its potential uses in different chemical reactions and processes .

properties

IUPAC Name

1,1,1-trifluoropropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLKBMPULDPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307602
Record name 1,1,1-Trifluoro-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoropropan-2-amine

CAS RN

421-49-8
Record name 1,1,1-Trifluoro-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoropropan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
G Packer, J Malassis, N Wells, M Light, B Linclau - Tetrahedron: Asymmetry, 2017 - Elsevier
A three-step synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine based on the use of a chiral sulfinamide auxiliary is described. The reduction of the geometrically pure …
Number of citations: 3 www.sciencedirect.com
S Kenis, M D'hooghe, G Verniest, VD Nguyen… - Organic & …, 2011 - pubs.rsc.org
An efficient and straightforward approach towards the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetoneviaimination, α-chlorination, hydride reduction …
Number of citations: 46 pubs.rsc.org
X Zhang, N Zhang, G Chen, A Turpoff, H Ren… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was prepared and evaluated for their ability to inhibit HCV RNA replication in the HCV replicon cell culture assay. Preliminary …
Number of citations: 38 www.sciencedirect.com
M Moens, N De Kimpe, M D'hooghe - The Journal of Organic …, 2014 - ACS Publications
A convenient and stereoselective approach toward cis- and trans-1-alkyl-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines was developed starting from the corresponding α,α,α-…
Number of citations: 55 pubs.acs.org
L Ouchakour, M Nonn, M D'hooghe, L Kiss - Journal of Fluorine Chemistry, 2020 - Elsevier
A novel, convenient procedure has been described for the construction of fluorine-containing benzazepines. The synthetic protocol starting from readily available dihydronaphthalene …
Number of citations: 7 www.sciencedirect.com
C Gege, M Albers, O Kinzel, G Kleymann… - Bioorganic & Medicinal …, 2020 - Elsevier
The nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt) is a transcription factor that drives Th17 cell differentiation and IL-17 production in both innate and …
Number of citations: 13 www.sciencedirect.com
T Alle, C Varricchio, Y Yao, B Lucero… - Journal of Medicinal …, 2022 - ACS Publications
Microtubule (MT)-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) hold promise as candidate therapeutics for Alzheimer’s disease (AD) and other neurodegenerative conditions. …
Number of citations: 5 pubs.acs.org
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system. TRPM8 is the …
Number of citations: 39 pubs.acs.org
L Monti, AS Cornec, K Oukoloff… - ACS infectious …, 2020 - ACS Publications
Schistosomiasis is a parasitic disease that affects approximately 200 million people in developing countries. Current treatment relies on just one partially effective drug, and new drugs …
Number of citations: 6 pubs.acs.org
K Oukoloff, G Nzou, C Varricchio, B Lucero… - Journal of medicinal …, 2021 - ACS Publications
Studies in tau and Aβ plaque transgenic mouse models demonstrated that brain-penetrant microtubule (MT)-stabilizing compounds, including the 1,2,4-triazolo[1,5-a]pyrimidines, hold …
Number of citations: 19 pubs.acs.org

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